molecular formula C20H42N2O17S2 B1213510 Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)

Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)

Cat. No.: B1213510
M. Wt: 646.7 g/mol
InChI Key: QRINDWCWGOHSTN-JVIBAXFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An alkaloid derived from the bark of the cinchona tree. It is used as an antimalarial drug, and is the active ingredient in extracts of the cinchona that have been used for that purpose since before 1633. Quinine is also a mild antipyretic and analgesic and has been used in common cold preparations for that purpose. It was used commonly and as a bitter and flavoring agent, and is still useful for the treatment of babesiosis. Quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, because of its direct effects on muscle membrane and sodium channels. The mechanisms of its antimalarial effects are not well understood.

Properties

Molecular Formula

C20H42N2O17S2

Molecular Weight

646.7 g/mol

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid;heptahydrate

InChI

InChI=1S/C20H24N2O2.2H2O4S.7H2O/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2*1-5(2,3)4;;;;;;;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;2*(H2,1,2,3,4);7*1H2/t13-,14?,19-,20+;;;;;;;;;/m0........./s1

InChI Key

QRINDWCWGOHSTN-JVIBAXFZSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.OS(=O)(=O)O.OS(=O)(=O)O

Synonyms

Biquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)
Reactant of Route 2
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)
Reactant of Route 3
Reactant of Route 3
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)
Reactant of Route 4
Reactant of Route 4
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)
Reactant of Route 5
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)
Reactant of Route 6
Sulfuric acid--6'-methoxycinchonan-9-ol--water (2/1/7)

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